Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) benzene-1,2-dicarboxylate
Overview
Description
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) benzene-1,2-dicarboxylate is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of two 1,2,2,6,6-pentamethylpiperidin-4-yl groups attached to a benzene-1,2-dicarboxylate core. This compound is often used in the synthesis of advanced materials and as a stabilizer in various industrial applications.
Preparation Methods
The synthesis of Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) benzene-1,2-dicarboxylate typically involves the reaction of 1,2,2,6,6-pentamethylpiperidin-4-yl with benzene-1,2-dicarboxylic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process. Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) benzene-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to enhance the durability and longevity of polymers.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug stabilizer.
Mechanism of Action
The mechanism of action of Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) benzene-1,2-dicarboxylate involves its interaction with molecular targets and pathways. It acts as a stabilizer by inhibiting the degradation of materials through its antioxidant properties. The compound interacts with free radicals and reactive oxygen species, preventing oxidative damage and enhancing the stability of the materials it is incorporated into .
Comparison with Similar Compounds
Similar compounds to Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) benzene-1,2-dicarboxylate include:
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: Known for its use as a light stabilizer in coatings and polymers.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another stabilizer with similar applications in industrial coatings and materials.
The uniqueness of this compound lies in its specific structural configuration, which provides enhanced stabilizing properties compared to other similar compounds.
Properties
IUPAC Name |
bis(1,2,2,6,6-pentamethylpiperidin-4-yl) benzene-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O4/c1-25(2)15-19(16-26(3,4)29(25)9)33-23(31)21-13-11-12-14-22(21)24(32)34-20-17-27(5,6)30(10)28(7,8)18-20/h11-14,19-20H,15-18H2,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISMJHPPKTYCDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(N(C(C3)(C)C)C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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